2-Chloro-5-fluoro-3,4'-bipyridine
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Overview
Description
2-Chloro-5-fluoro-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, also catalyzed by palladium.
Negishi Coupling: This reaction involves the use of organozinc compounds and halides.
Ullmann Coupling: This method involves the coupling of aryl halides using copper catalysts.
Industrial Production Methods
Industrial production of 2-Chloro-5-fluoro-3,4’-bipyridine often employs scalable versions of the above-mentioned coupling reactions. These methods are optimized for higher yields and lower costs, often using continuous flow reactors and advanced catalytic systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: As mentioned earlier, it can participate in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki, Stille, and Negishi couplings.
Copper Catalysts: Used in Ullmann coupling.
Organometallic Reagents: Such as boronic acids, organotin, and organozinc compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield bipyridine derivatives with various substituents .
Scientific Research Applications
2-Chloro-5-fluoro-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and ligands for catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4’-bipyridine: Lacks the fluorine atom, which may alter its reactivity and applications.
5-Fluoro-3,4’-bipyridine: Lacks the chlorine atom, affecting its chemical properties.
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but without the halogen substituents.
Uniqueness
The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various fields .
Properties
Molecular Formula |
C10H6ClFN2 |
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Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(5-8(12)6-14-10)7-1-3-13-4-2-7/h1-6H |
InChI Key |
PIYDLEBRCXOVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)F)Cl |
Origin of Product |
United States |
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